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Compound of Interest

Compound Name: 4-Propoxyphenylboronic acid

Cat. No.: B065197 Get Quote

An In-depth Technical Guide to the Spectral Data of 4-Propoxyphenylboronic Acid

Introduction
4-Propoxyphenylboronic acid (C₉H₁₃BO₃, Molar Mass: 180.01 g/mol , CAS: 186497-67-6) is

a versatile organic compound that plays a crucial role as a building block in modern synthetic

chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura reaction, which are fundamental to the synthesis of complex

organic molecules, including pharmaceuticals and advanced materials.[3] The presence of the

boronic acid functional group allows for the formation of new carbon-carbon bonds with a high

degree of specificity and efficiency. The propoxy group, on the other hand, modulates the

electronic properties and solubility of the molecule, influencing its reactivity and handling

characteristics.

A thorough understanding of the spectral properties of 4-propoxyphenylboronic acid is

paramount for researchers, scientists, and drug development professionals. Spectroscopic

analysis provides a definitive fingerprint of the molecule, confirming its identity, purity, and

structural integrity. This guide offers a detailed examination of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 4-propoxyphenylboronic acid.

While complete, officially published experimental spectra for this specific compound are not

readily available in public databases, this guide will provide a comprehensive analysis based

on established spectroscopic principles and data from closely related analogues. This
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approach, rooted in the expertise of a Senior Application Scientist, aims to provide a

trustworthy and authoritative resource for the scientific community.

The following sections will delve into the predicted spectral characteristics of 4-
propoxyphenylboronic acid, offering insights into the interpretation of its ¹H NMR, ¹³C NMR,

IR, and MS data. Each section will also include a detailed, field-proven protocol for data

acquisition, ensuring that researchers can confidently apply these techniques in their own

laboratories.

Molecular Structure of 4-Propoxyphenylboronic
Acid
Caption: Chemical structure of 4-propoxyphenylboronic acid.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms. The

predicted ¹H NMR spectrum of 4-propoxyphenylboronic acid in a suitable deuterated solvent

(e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the protons of the

propoxy group, and the hydroxyl protons of the boronic acid.

Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.7 - 7.8 d 2H
Ar-H (ortho to -

B(OH)₂)

~6.9 - 7.0 d 2H Ar-H (ortho to -OPr)

~8.0 s (broad) 2H B(OH)₂

~3.9 - 4.0 t 2H -O-CH₂-CH₂-CH₃

~1.7 - 1.8 sextet 2H -O-CH₂-CH₂-CH₃

~0.9 - 1.0 t 3H -O-CH₂-CH₂-CH₃

Interpretation of the Predicted ¹H NMR Spectrum

Aromatic Protons: The aromatic region is expected to show two doublets, characteristic of a

1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing boronic acid

group are deshielded and appear further downfield (~7.7-7.8 ppm) compared to the protons

ortho to the electron-donating propoxy group (~6.9-7.0 ppm).

Boronic Acid Protons: The hydroxyl protons of the boronic acid group are acidic and their

signal is often broad due to exchange with residual water in the solvent. This peak is

expected around 8.0 ppm and would disappear upon the addition of D₂O.[4]

Propoxy Group Protons: The propoxy group gives rise to three distinct signals. The

methylene protons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded and

appear as a triplet around 3.9-4.0 ppm. The next methylene protons (-CH₂-CH₃) appear as a

sextet around 1.7-1.8 ppm, and the terminal methyl protons (-CH₃) appear as a triplet around

0.9-1.0 ppm. The splitting patterns (triplet, sextet, triplet) are due to coupling with adjacent

protons, following the n+1 rule.[4]

Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-propoxyphenylboronic acid.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree

pulse, 1-2 second relaxation delay, 8-16 scans).

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Data Analysis:

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

Integrate the peaks to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in the structure gives a distinct signal. The predicted ¹³C NMR

spectrum of 4-propoxyphenylboronic acid would show nine distinct signals, corresponding to

the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~162 C-OPr

~137 C-B(OH)₂

~130 CH (ortho to -B(OH)₂)

~115 CH (ortho to -OPr)

~70 -O-CH₂-

~22 -CH₂-CH₂-

~10 -CH₃

Interpretation of the Predicted ¹³C NMR Spectrum

Aromatic Carbons: The aromatic region will display four signals. The carbon atom attached

to the oxygen of the propoxy group (C-OPr) is the most deshielded and appears furthest

downfield (~162 ppm). The carbon attached to the boron atom (C-B(OH)₂) is also

significantly deshielded (~137 ppm). The two protonated aromatic carbons will appear at

distinct chemical shifts due to the different electronic effects of the substituents.[5][6]

Propoxy Group Carbons: The three carbon atoms of the propoxy group will have distinct

chemical shifts in the aliphatic region of the spectrum. The carbon directly bonded to the

oxygen (-O-CH₂-) is the most deshielded of the three (~70 ppm), followed by the middle

methylene carbon (~22 ppm) and the terminal methyl carbon (~10 ppm).[5][6]

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation:

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 4-
propoxyphenylboronic acid in 0.6-0.7 mL of deuterated solvent.

Instrument Setup:

Use a broadband probe tuned to the ¹³C frequency.
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Tune and shim the spectrometer.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results

in a spectrum with singlets for each carbon atom, simplifying interpretation.

A larger number of scans is typically required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Analysis:

Process the data similarly to the ¹H NMR spectrum.

Calibrate the chemical shift scale using the solvent signal as a secondary reference.

Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to the

vibrations of chemical bonds. The IR spectrum of 4-propoxyphenylboronic acid is expected

to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group

~3600-3200 (broad) O-H stretch Boronic acid, B(OH)₂

~3100-3000 C-H stretch Aromatic C-H

~2960-2850 C-H stretch Aliphatic C-H

~1600, ~1500 C=C stretch Aromatic ring

~1380 B-O stretch B-O

~1250 C-O stretch Aryl ether, Ar-O-R
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Interpretation of the Predicted IR Spectrum

O-H Stretch: A very broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a

characteristic feature of the O-H stretching vibrations of the boronic acid group, which is

often involved in hydrogen bonding.[7]

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker

bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will be

observed as stronger bands below 3000 cm⁻¹.[7]

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic

ring usually give rise to two or more bands in the 1600-1500 cm⁻¹ region.[7]

B-O Stretch: A strong absorption band around 1380 cm⁻¹ is characteristic of the B-O

stretching vibration.[2]

C-O Stretch: The stretching vibration of the aryl ether C-O bond is expected to appear as a

strong band around 1250 cm⁻¹.[7]

Experimental Protocol for ATR-FTIR Spectroscopy
Sample Preparation:

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small amount of solid 4-propoxyphenylboronic acid powder directly onto the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.[8]

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/product/b065197?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

The sample spectrum is automatically ratioed against the background spectrum to

produce the final IR spectrum.

Identify the major absorption bands and assign them to the corresponding functional

groups and vibrational modes.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can also provide

information about its structure through the analysis of fragmentation patterns. For 4-
propoxyphenylboronic acid, high-resolution mass spectrometry (HRMS) using a soft

ionization technique like electrospray ionization (ESI) is ideal.

Predicted Mass Spectrometry Data

Molecular Weight: 180.01 g/mol

Exact Mass: 180.09577 Da[1]

Expected Molecular Ion (ESI+): [M+H]⁺ = 181.1030 Da

Expected Molecular Ion (ESI-): [M-H]⁻ = 179.0885 Da

Predicted Fragmentation Pattern

The fragmentation of phenylboronic acids can be complex. A plausible fragmentation pathway

for 4-propoxyphenylboronic acid is initiated by the loss of water from the molecular ion,

followed by cleavage of the propoxy group.
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[M]⁺˙
m/z = 180

[M-H₂O]⁺˙
m/z = 162

- H₂O
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m/z = 137
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- H₂O, -OH

Propyl radical
(neutral loss)

Click to download full resolution via product page

Caption: A plausible mass spectral fragmentation pathway for 4-propoxyphenylboronic acid.

Interpretation of the Predicted Mass Spectrum

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z

181.1030 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at

m/z 179.0885 would be observed. High-resolution mass spectrometry can confirm the

elemental composition of the molecule.

Key Fragments:

Loss of a water molecule from the boronic acid moiety is a common fragmentation

pathway, leading to a peak at m/z 162.

Cleavage of the propyl group as a radical (loss of 43 Da) would result in a fragment at m/z

137.[9][10]

Further fragmentation could lead to smaller, characteristic ions.
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Experimental Protocol for High-Resolution Mass
Spectrometry (HRMS)

Sample Preparation:

Prepare a stock solution of 4-propoxyphenylboronic acid (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[8]

Instrument Setup:

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI

source.

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g.,

m/z 50-500).[8]

Data Analysis:

Identify the molecular ion peak in the high-resolution spectrum.

Use the accurate mass measurement to confirm the elemental composition of the

molecular ion.

Analyze the fragmentation pattern by examining the tandem MS (MS/MS) spectrum of the

molecular ion to support the structural assignment.

Conclusion
The comprehensive spectral analysis of 4-propoxyphenylboronic acid, encompassing ¹H

NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and
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quality assessment of this important synthetic building block. While this guide has relied on

scientifically-grounded predictions due to the limited availability of public experimental data, the

presented interpretations and protocols offer a valuable and trustworthy resource for

researchers. The detailed methodologies outlined herein are designed to be self-validating,

ensuring that scientists can confidently acquire and interpret high-quality spectral data in their

own laboratories. A thorough understanding and application of these spectroscopic techniques

are essential for advancing research and development in organic synthesis, medicinal

chemistry, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Propoxyphenylboronic Acid | C9H13BO3 | CID 4456490 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic
Acids - PMC [pmc.ncbi.nlm.nih.gov]

4. acdlabs.com [acdlabs.com]

5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

6. compoundchem.com [compoundchem.com]

7. orgchemboulder.com [orgchemboulder.com]

8. benchchem.com [benchchem.com]

9. chem.libretexts.org [chem.libretexts.org]

10. youtube.com [youtube.com]

To cite this document: BenchChem. [Spectral data of 4-propoxyphenylboronic acid (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065197#spectral-data-of-4-propoxyphenylboronic-
acid-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b065197?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4456490
https://pubchem.ncbi.nlm.nih.gov/compound/4456490
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://pmc.ncbi.nlm.nih.gov/articles/PMC6888488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6888488/
https://www.acdlabs.com/blog/the-basics-of-interpreting-a-proton-nmr-spectrum/
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.youtube.com/watch?v=mwTGkmLnbgA
https://www.benchchem.com/product/b065197#spectral-data-of-4-propoxyphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b065197#spectral-data-of-4-propoxyphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b065197#spectral-data-of-4-propoxyphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b065197#spectral-data-of-4-propoxyphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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